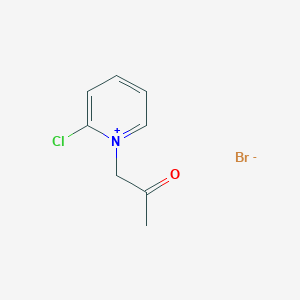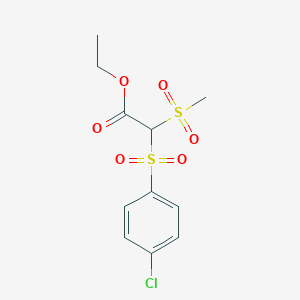
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of both a chlorobenzene sulfonyl group and a methanesulfonyl group attached to an ethyl acetate backbone
Méthodes De Préparation
The synthesis of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl acetate under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying and manipulating biological processes.
Comparaison Avec Des Composés Similaires
Ethyl (4-chlorobenzene-1-sulfonyl)(methanesulfonyl)acetate can be compared with other sulfonyl compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (4-bromobenzene-1-sulfonyl)(methanesulfonyl)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-chlorobenzene-1-sulfonyl)(ethanesulfonyl)acetate: Similar structure but with an ethanesulfonyl group instead of methanesulfonyl.
Propriétés
Numéro CAS |
61053-55-2 |
|---|---|
Formule moléculaire |
C11H13ClO6S2 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
ethyl 2-(4-chlorophenyl)sulfonyl-2-methylsulfonylacetate |
InChI |
InChI=1S/C11H13ClO6S2/c1-3-18-10(13)11(19(2,14)15)20(16,17)9-6-4-8(12)5-7-9/h4-7,11H,3H2,1-2H3 |
Clé InChI |
MYMLMEFUNHENAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(S(=O)(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


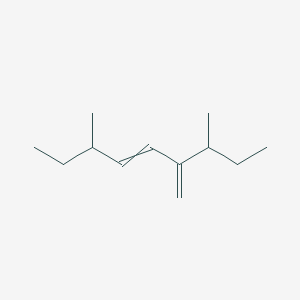
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
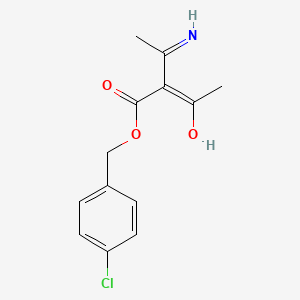

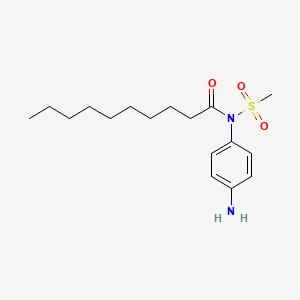
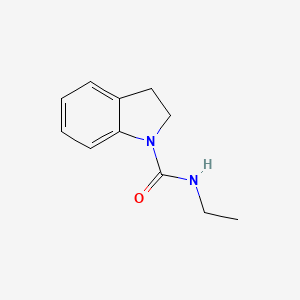
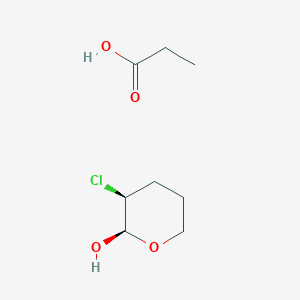
![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)

![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

